2,3-Dibromo-5,6-dimethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5,6-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-7-3-6(10)8(11)5(4-12)9(7)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJLLEHEPTTYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dibromo 5,6 Dimethoxybenzaldehyde
Direct Halogenation Approaches
Direct halogenation via electrophilic aromatic substitution is a fundamental method for synthesizing aryl bromides. The reactivity and regioselectivity of this reaction are heavily influenced by the substituents on the aromatic ring, the choice of brominating agent, and the solvent system employed. For substrates like dimethoxybenzaldehydes, the strong electron-donating nature of the methoxy (B1213986) groups activates the ring, making it highly susceptible to bromination but also complicating the control over the position and number of bromine atoms added.
Electrophilic Aromatic Bromination using Elemental Bromine (Br₂)
Elemental bromine (Br₂) is a powerful and common reagent for the electrophilic bromination of aromatic compounds. In the presence of a Lewis acid catalyst or a polar solvent, bromine becomes polarized, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring.
The optimization of reaction conditions is critical to maximize the yield of the desired product and minimize side reactions. Glacial acetic acid is a frequently used solvent for the bromination of activated aromatic aldehydes as it can facilitate the reaction without the need for a strong Lewis acid catalyst. mdma.chupm.edu.my Key parameters for optimization include reaction time and temperature.
For instance, the bromination of 2,5-dimethoxybenzaldehyde (B135726) with bromine in glacial acetic acid at room temperature has been studied. mdma.cherowid.org Research indicates that allowing the reaction to proceed for an extended period, from 24 hours to several days, can drive the reaction to high conversion. mdma.cherowid.org However, this prolonged reaction time also increases the likelihood of forming multiple isomers. The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550), a different isomer, was achieved by reacting veratraldehyde with bromine generated in situ from KBrO₃ and HBr in glacial acetic acid at room temperature for approximately one hour. sunankalijaga.orgsunankalijaga.org This highlights how the choice of starting material and specific brominating system dictates the optimal conditions.
| Starting Material | Solvent | Temperature | Reaction Time | Key Outcome | Reference |
|---|---|---|---|---|---|
| 2,5-Dimethoxybenzaldehyde | Glacial Acetic Acid | Room Temperature | 2-3 days | High conversion (95%) but mixture of regioisomers. | mdma.ch |
| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | Glacial Acetic Acid | Room Temperature | ~1 hour | High yield (up to 82%) of a single monobrominated product (2-bromo-4,5-dimethoxybenzaldehyde). | sunankalijaga.org |
| 5,6-Dimethoxyindan-1-one | Acetic Acid | Room Temperature | 2 hours | Exclusive formation of a dibrominated product (2,4-dibromo-5,6-dimethoxyindan-1-one) in 95% yield. | nih.gov |
A significant challenge in the direct bromination of dimethoxy-substituted benzaldehydes with elemental bromine is controlling the regioselectivity. The interplay between the electron-donating methoxy groups and the electron-withdrawing, meta-directing aldehyde group can lead to the formation of a mixture of isomeric products.
In the case of 2,5-dimethoxybenzaldehyde, bromination in acetic acid yields a mixture of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) (87%) and 6-bromo-2,5-dimethoxybenzaldehyde (5%). mdma.ch This demonstrates the difficulty in directing the bromine to a single, specific position. For a substrate like 5,6-dimethoxybenzaldehyde, the two methoxy groups strongly activate the positions ortho and para to them (positions 2, 4, and 7, with position 7 being equivalent to 4). The aldehyde group deactivates the ring and directs meta (to positions 2 and 4). This confluence of directing effects makes it exceptionally difficult to selectively achieve 2,3-dibromination while avoiding substitution at other activated sites.
Furthermore, the high reactivity of the dimethoxy-activated ring can lead to over-bromination. Studies on the closely related 5,6-dimethoxyindan-1-one showed that reaction with Br₂ in acetic acid resulted exclusively in a dibrominated product, indicating the propensity for multiple halogenations. nih.gov Achieving a specific dibromo-product like 2,3-Dibromo-5,6-dimethoxybenzaldehyde would likely require a multi-step synthesis involving protecting groups or a different synthetic strategy, as direct bromination is prone to yielding complex mixtures of mono- and polybrominated isomers.
Application of N-Bromosuccinimide (NBS) for Selective Bromination
N-Bromosuccinimide (NBS) is a versatile reagent for bromination and is often preferred over elemental bromine due to its solid, non-volatile nature and its ability to provide a low, constant concentration of bromine during the reaction. masterorganicchemistry.comlibretexts.org This can lead to higher selectivity and fewer side products, particularly in electrophilic aromatic substitutions on activated rings. wikipedia.org
NBS has proven to be effective in achieving selective monobromination of electron-rich aromatic compounds. wikipedia.orgnih.gov For example, the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) was successfully achieved by treating 2,3-dimethoxybenzaldehyde (B126229) with NBS in dimethylformamide (DMF). scielo.br The reaction, stirred for 48 hours, produced the desired monobrominated product in 60% yield. scielo.br The use of a polar aprotic solvent like DMF is known to promote high levels of para-selectivity in NBS brominations of electron-rich aromatics. wikipedia.org
While this demonstrates the utility of NBS for controlled monobromination, achieving a specific dibromination pattern remains a challenge. The formation of a dibrominated product often requires harsher conditions or an excess of the brominating agent, which can again lead to a mixture of products. quora.comchemicalforums.com In the context of synthesizing this compound, using NBS would likely still face regioselectivity issues due to the multiple activated positions on the aromatic ring. It is plausible that a mixture of mono- and di-brominated products would be obtained, requiring careful chromatographic separation.
| Starting Material | Brominating Agent | Solvent | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 48 hours | 6-bromo-2,3-dimethoxybenzaldehyde | 60% | scielo.br |
The choice between elemental bromine and NBS for the bromination of aromatic benzaldehydes depends on the desired outcome, substrate reactivity, and safety considerations. Liquid bromine is highly reactive, corrosive, and toxic, making it hazardous to handle. masterorganicchemistry.comnih.gov In contrast, NBS is a crystalline solid that is easier and safer to manage. masterorganicchemistry.com
From a reactivity standpoint, Br₂ is a stronger brominating agent and can be effective for less activated rings, though it often requires a catalyst. Its high reactivity, however, can be a drawback with highly activated substrates, leading to poor selectivity and over-bromination. mdma.chnih.gov
NBS provides a low concentration of electrophilic bromine, which often results in milder reaction conditions and improved regioselectivity, favoring the formation of monobrominated products. libretexts.orgwku.edu This makes NBS a superior choice when selective monobromination of an activated aromatic aldehyde is the goal. scielo.br However, for producing polybrominated compounds, the higher reactivity of elemental bromine might be necessary, despite the associated challenges in controlling the reaction.
| Parameter | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Physical State | Dense, volatile, reddish-brown liquid | White crystalline solid |
| Handling & Safety | Highly toxic, corrosive, and difficult to handle. masterorganicchemistry.comnih.gov | Stable, easy to handle solid. masterorganicchemistry.com |
| Reactivity | Very high, often leading to over-bromination and lack of selectivity with activated rings. mdma.chnih.gov | Milder, provides a low concentration of Br₂, leading to more controlled reactions. libretexts.org |
| Selectivity | Generally lower regioselectivity, often producing mixtures of isomers. mdma.ch | Generally higher regioselectivity, especially for monobromination of activated systems. nih.govscielo.br |
| Byproducts | Generates corrosive HBr gas. | Produces succinimide, which is often water-soluble and easier to remove. wku.edu |
| Typical Application | Bromination of a wide range of aromatic compounds, including deactivated ones (with catalyst). | Selective monobromination of electron-rich aromatics and allylic/benzylic brominations. masterorganicchemistry.comwikipedia.org |
Multi-Step Synthesis from Diverse Precursors
Multi-step synthesis provides a reliable pathway to complex molecules like this compound by systematically building the target structure from simpler, functionalized starting materials. This approach allows for precise control over the introduction of each substituent.
Preparation from Functionalized Benzene (B151609) Derivatives (e.g., 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde)
One logical retrosynthetic disconnection points to 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde (B1637726) as a late-stage precursor. This strategy isolates the challenge of installing the bromine and aldehyde functionalities from the final functional group interconversion. The synthesis hinges on the effective conversion of the phenolic hydroxyl group at the C-6 position into a methoxy group. This transformation is a critical step to complete the synthesis of the target molecule. The precursor itself, a highly substituted phenol (B47542), can be prepared through various aromatic substitution reactions, where the directing effects of the hydroxyl, methoxy, and aldehyde groups are carefully manipulated to achieve the desired 2,3-dibromo substitution pattern.
Strategies Involving Sequential Functional Group Transformations (e.g., Methylation)
The key transformation in synthesizing this compound from its hydroxylated precursor is the methylation of the phenolic group. This reaction is a classic example of a Williamson ether synthesis. researchgate.net Typically, the phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with a methylating agent.
Commonly employed reagents for this purpose include dimethyl sulfate (B86663) (DMS) or methyl iodide. google.comchemicalbook.com The choice of base is crucial to ensure efficient deprotonation without interfering with other functional groups. Potassium carbonate (K2CO3) is a widely used base for this purpose, often in a polar aprotic solvent like acetone (B3395972) or acetonitrile. unive.itgoogle.com The reaction proceeds by nucleophilic attack of the phenoxide on the electrophilic methyl group of the methylating agent, displacing a leaving group (e.g., sulfate or iodide) to form the desired methyl ether. unive.it Alternative green chemistry approaches have explored the use of dimethyl carbonate (DMC) as a less toxic methylating agent. researchgate.net
| Starting Material | Reagents | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde | 1. Potassium Carbonate (K2CO3) 2. Dimethyl Sulfate ((CH3)2SO4) | Acetone | Reflux, 2-6 hours | This compound |
Exploration of Emerging Synthetic Strategies
Modern synthetic chemistry continually seeks more efficient and selective methods. For a molecule like this compound, emerging strategies involving directed metalation and catalysis offer promising alternatives to classical multi-step routes.
Directed Metalation and Subsequent Electrophilic Bromination
Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a "directing metalation group" (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of a specific, adjacent ortho-proton. baranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a bromine source. researchgate.net
In a hypothetical synthesis of this compound, one could envision starting with a precursor such as 3,4-dimethoxybenzaldehyde (B141060). The methoxy groups and the aldehyde can act as DMGs. By carefully selecting the organolithium base and reaction conditions, it is possible to sequentially deprotonate and brominate the C-2 and C-3 positions. For instance, the aldehyde group could direct the first lithiation to the C-2 position. After bromination, the directing influence of the substituents would change, potentially allowing for a second directed lithiation and bromination at the C-3 position. Electrophilic bromine sources for quenching the aryllithium include molecular bromine (Br2), N-bromosuccinimide (NBS), or 1,2-dibromo-1,1,2,2-tetrafluoroethane. rsc.org
| Proposed Precursor | Step 1 Reagents | Step 2 Reagent (Electrophile) | Potential Intermediate |
|---|---|---|---|
| 3,4-dimethoxybenzaldehyde | 1. s-BuLi / TMEDA 2. Bromine Source (e.g., C2Br2F4) | 1. n-BuLi 2. Bromine Source (e.g., CBr4) | 2-Bromo-5,6-dimethoxybenzaldehyde |
Catalyst-Controlled Synthesis for Enhanced Selectivity
Achieving the specific 2,3-dibromo substitution pattern via classical electrophilic aromatic substitution is challenging due to the complex interplay of the directing effects of the two methoxy groups and the aldehyde group. This can often lead to mixtures of isomers. Catalyst-controlled synthesis offers a pathway to enhance regioselectivity.
The use of catalysts can modulate the reactivity and selectivity of the brominating agent. organic-chemistry.org Lewis acids, for example, can polarize the Br-Br bond in molecular bromine, creating a more potent electrophile, but their use can sometimes decrease regioselectivity. google.com A more refined approach involves using shape-selective catalysts, such as zeolites. researchgate.net The microporous structure of a zeolite can sterically hinder the formation of certain isomers, favoring the formation of a specific product that fits within its catalytic pockets. google.com Similarly, certain organocatalysts or transition metal complexes can be employed to direct the bromination to specific positions by forming an intermediate complex with the substrate, thereby controlling the site of electrophilic attack. researchgate.net While a specific catalyst for the direct synthesis of this compound is not widely reported, the principles of catalyst control are actively being researched to solve similar challenges in regioselective aromatic functionalization. nih.gov
Chemical Reactivity and Transformative Reactions of 2,3 Dibromo 5,6 Dimethoxybenzaldehyde
Aldehyde Functional Group Reactivity
The aldehyde group is one of the most versatile functional groups in organic chemistry, characterized by an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group of 2,3-Dibromo-5,6-dimethoxybenzaldehyde can be easily oxidized to the corresponding carboxylic acid, 2,3-Dibromo-5,6-dimethoxybenzoic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder, more selective reagents. ncert.nic.in
For electron-rich aromatic aldehydes, oxidation can be efficiently achieved using systems like aqueous basic hydrogen peroxide. researchgate.net Other methods include using iron(III) nitrate (B79036) under anaerobic hydrothermal conditions or organocatalysts like N-hydroxyphthalimide (NHPI) with oxygen. rsc.orgorganic-chemistry.org The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | Common Oxidizing Agents (e.g., KMnO₄, H₂O₂, Jones Reagent) | 2,3-Dibromo-5,6-dimethoxybenzoic acid |
Reduction Reactions to Alcohol Derivatives
The carbonyl group of the aldehyde can be reduced to a primary alcohol, yielding (2,3-Dibromo-5,6-dimethoxyphenyl)methanol. This reduction is typically accomplished with high chemoselectivity using hydride reagents. ncert.nic.in Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. askthenerd.comresearchgate.net For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and requires anhydrous conditions. ncert.nic.in
Catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, is another effective method for reducing aldehydes to alcohols. ncert.nic.in
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | Hydride Reagents (e.g., NaBH₄, LiAlH₄) or Catalytic Hydrogenation | (2,3-Dibromo-5,6-dimethoxyphenyl)methanol |
Condensation Reactions for Carbon-Carbon Bond Formation (e.g., Aldol (B89426) Condensation for Chalcone (B49325) Synthesis)
The aldehyde group of this compound can participate in condensation reactions to form new carbon-carbon bonds. A prominent example is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, used for the synthesis of chalcones. jetir.orgnih.gov In this reaction, the aldehyde, which lacks α-hydrogens, condenses with a ketone (such as acetophenone) in the presence of a base (e.g., NaOH or KOH). nih.govresearchgate.net
The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated ketone core structure characteristic of chalcones. nih.govredalyc.org The specific chalcone synthesized would be (E)-1-(phenyl)-3-(2,3-dibromo-5,6-dimethoxyphenyl)prop-2-en-1-one, assuming acetophenone (B1666503) is the ketone used. These chalcone derivatives serve as important precursors for flavonoids and other biologically active heterocyclic compounds. researchgate.net
| Aldehyde | Ketone | Conditions | Product Type |
|---|---|---|---|
| This compound | Acetophenone | Base catalyst (e.g., NaOH, KOH) in a solvent like ethanol | Chalcone |
Aromatic Halide Reactivity
The two bromine atoms on the aromatic ring are potential leaving groups in substitution reactions. However, their reactivity is significantly influenced by the electronic effects of the other ring substituents.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. This pathway involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com
The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are crucial because they delocalize and stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. youtube.com
In the case of this compound, the aromatic ring is substituted with two methoxy (B1213986) (-OCH₃) groups, which are strong electron-donating groups (EDGs). These EDGs increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. Furthermore, they would destabilize the negatively charged Meisenheimer intermediate, significantly increasing the energy barrier for the reaction. Consequently, the displacement of the bromine atoms on this compound via the standard SNAr addition-elimination mechanism is highly disfavored and unlikely to occur under typical conditions. Alternative pathways, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions and are also complicated by the substitution pattern. philadelphia.edu.jo
Influence of Substituents on Aryl Halide Reactivity
The reactivity of the two bromine atoms on the this compound ring is not identical; it is modulated by a combination of electronic and steric effects imposed by the adjacent aldehyde and methoxy groups.
Electronic Effects: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst to the carbon-halogen bond. This step is generally accelerated by electron-withdrawing groups (EWGs) on the aromatic ring, which make the carbon atom more electrophilic. Conversely, electron-donating groups (EDGs) can decelerate this step. mdpi.com
Aldehyde Group (-CHO): As a potent electron-withdrawing group, the aldehyde at the C1 position significantly activates the ring towards oxidative addition, particularly at the ortho (C2) and para positions.
Methoxy Groups (-OCH₃): The two methoxy groups at C5 and C6 are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. This effect generally deactivates the ring towards oxidative addition.
Steric Effects: The steric environment around a carbon-halogen bond can significantly influence its accessibility to the bulky transition metal catalyst. Increased steric hindrance can slow down or even prevent the oxidative addition step. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like this compound, these reactions offer a pathway to selectively replace one or both bromine atoms, leading to the synthesis of complex biaryl and other coupled structures. Palladium-catalyzed processes are the most common, generally proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.org
Stille Coupling with Organotin Reagents
The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by palladium. mdpi.com This reaction is known for its high tolerance of a wide array of functional groups, which would allow the aldehyde moiety in this compound to remain intact. nih.gov
The mechanism is similar to the Suzuki coupling, and the factors influencing regioselectivity are also comparable. Typical catalysts include Pd(PPh₃)₄ or systems generated from PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with added phosphine (B1218219) ligands. mdpi.comnih.gov The choice of catalyst and reaction conditions would be critical in directing the coupling to either the C2 or C3 position, based on the same steric and electronic considerations discussed for the Suzuki reaction. rsc.org
Negishi Coupling with Organozinc Reagents
The Negishi coupling forms a carbon-carbon bond by reacting an organic halide with an organozinc reagent. wikipedia.org It is one of the most powerful cross-coupling methods due to the high reactivity of organozinc nucleophiles, which often allows reactions to proceed under milder conditions and with higher yields than other coupling methods. organic-chemistry.orgnih.gov
Both palladium and nickel complexes can catalyze the Negishi coupling. wikipedia.org The reaction exhibits excellent functional group tolerance. For this compound, a Negishi coupling could provide an efficient route to C-C bond formation. The regioselectivity would again be dictated by the competition between the C2-Br and C3-Br positions. The higher reactivity of the organozinc reagent might lead to different selectivity profiles compared to Suzuki or Stille couplings, but the underlying principles of steric hindrance versus electronic activation remain the primary determinants of the reaction site. nih.gov
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. In the case of this compound, this reaction has been successfully employed to introduce alkyne moieties at the bromine-substituted positions.
In a notable study, this compound was reacted with a variety of terminal alkynes. [2, 5a] The reaction was carried out using a catalyst system composed of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in a solvent mixture of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N). [2, 5a] The mixture was heated to 60°C for 12 hours to yield the corresponding dialkynyl derivatives in good to excellent yields. [2, 5a] This transformation demonstrated good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the terminal alkyne partner. [2, 5a]
Table 1: Sonogashira Coupling of this compound with Terminal Alkynes [2, 5a]
| Entry | Terminal Alkyne Partner | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 2,3-bis(phenylethynyl)-5,6-dimethoxybenzaldehyde | 92 |
| 2 | 4-Methoxyphenylacetylene | 2,3-bis((4-methoxyphenyl)ethynyl)-5,6-dimethoxybenzaldehyde | 95 |
| 3 | 4-Chlorophenylacetylene | 2,3-bis((4-chlorophenyl)ethynyl)-5,6-dimethoxybenzaldehyde | 89 |
| 4 | Prop-2-yn-1-ol | 2,3-bis(3-hydroxyprop-1-yn-1-yl)-5,6-dimethoxybenzaldehyde | 85 |
Reaction Conditions: this compound (1 equiv.), terminal alkyne (2.2 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.1 equiv.), THF/Et₃N (2:1), 60°C, 12 h.
Heck Reactions with Olefins
The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction, typically involving the coupling of an unsaturated halide with an alkene. Following the successful Sonogashira coupling, the resulting dialkynyl derivative of this compound can undergo further transformation via a Heck reaction. For instance, the product of the Sonogashira coupling with phenylacetylene, 2,3-bis(phenylethynyl)-5,6-dimethoxybenzaldehyde, has been reacted with various acrylates. [5a, 5b] This subsequent reaction furnishes trisubstituted benzene (B151609) derivatives, further elaborating the molecular scaffold. [5a, 5b]
Table 2: Heck Reaction of 2,3-bis(phenylethynyl)-5,6-dimethoxybenzaldehyde with Acrylates [5a, 5b]
| Entry | Olefin Partner | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl acrylate | Methyl (E)-3-(2-formyl-3,4-dimethoxy-5,6-bis(phenylethynyl)phenyl)acrylate | 78 |
| 2 | Ethyl acrylate | Ethyl (E)-3-(2-formyl-3,4-dimethoxy-5,6-bis(phenylethynyl)phenyl)acrylate | 82 |
Note: Specific reaction conditions such as catalyst, base, and solvent for this particular Heck reaction were not detailed in the provided source material.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of aryl halides with amines. This reaction has been applied to this compound to synthesize various diamino compounds. [5a, 5b] The reaction involves treating the dibromo starting material with different primary and secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base. [5a, 5b] This method provides a direct route to arylamines, which are significant building blocks in medicinal chemistry.
Table 3: Buchwald-Hartwig Amination of this compound [5a, 5b]
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Morpholine | 2,3-dimorpholino-5,6-dimethoxybenzaldehyde | 85 |
| 2 | Piperidine | 5,6-dimethoxy-2,3-di(piperidin-1-yl)benzaldehyde | 88 |
| 3 | Aniline | 5,6-dimethoxy-2,3-bis(phenylamino)benzaldehyde | 72 |
Note: Specific reaction conditions such as catalyst, ligand, base, and solvent for this particular Buchwald-Hartwig amination were not detailed in the provided source material.
Reactivity of Methoxy Groups (e.g., Demethylation strategies)
The two methoxy groups in this compound are potential sites for chemical modification, most commonly through demethylation to reveal hydroxyl groups. The resulting phenolic compounds can be valuable intermediates for further synthesis. While specific demethylation studies on this compound are not extensively documented in the available literature, several general strategies are commonly employed for the cleavage of aryl methyl ethers.
Synthesis and Advanced Applications of Derivatives of 2,3 Dibromo 5,6 Dimethoxybenzaldehyde
Construction of Complex Heterocyclic Systems
The aldehyde and bromo-substituents on the 2,3-Dibromo-5,6-dimethoxybenzaldehyde ring are key functionalities for building new ring systems. These reactions, often involving multiple steps, allow for the creation of diverse, polyfunctionalized aromatic and heterocyclic structures. rsc.org
The synthesis of indole (B1671886) derivatives is of significant interest due to their prevalence in bioactive molecules and pharmaceuticals. researchgate.net While numerous methods exist for indole synthesis, transition metal-catalyzed reactions provide an efficient route from aryl halides. A plausible pathway for converting this compound into an indole derivative involves a copper(I) iodide (CuI)-catalyzed coupling reaction with an isocyanoacetate ester.
This transformation would proceed through the reaction at one of the C-Br bonds, typically the more sterically accessible one. The copper catalyst facilitates the formation of a new carbon-nitrogen bond between the aromatic ring and the isocyanoacetate, followed by an intramolecular cyclization involving the aldehyde group to construct the pyrrole ring of the indole system. The choice of reaction conditions, including the base and solvent, is crucial for optimizing the yield of this multi-step, one-pot synthesis.
| Synthesis Step | Reagents/Catalysts | Intermediate/Product | Purpose |
| C-N Coupling | Isocyanoacetate Ester, CuI, Base (e.g., K₂CO₃) | N-Aryl Isocyanoacetate | Forms the key carbon-nitrogen bond at a C-Br position. |
| Intramolecular Cyclization | Base | Dihydroindole intermediate | The isocyano-derived carbanion attacks the aldehyde carbonyl. |
| Aromatization | (Spontaneous or induced) | Substituted Indole | Elimination of water to form the stable aromatic indole ring. |
Ring annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy in organic synthesis. scripps.edu this compound is an ideal substrate for such reactions, which can lead to a wide range of polysubstituted naphthalenes, phenanthrenes, and other complex ring systems. nih.gov
One of the most well-known annulation methods is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.comlibretexts.org In a hypothetical Robinson annulation sequence, the aldehyde group of this compound could first be reacted with a suitable nucleophile (an enolate) in a Michael addition. The resulting intermediate, a 1,5-dicarbonyl compound, would then undergo an intramolecular aldol condensation to form a new, fused ring system. libretexts.org The specific structure of the final product would depend on the enolate used and the reaction conditions.
| Annulation Strategy | Key Reactions | Potential Product Class |
| Robinson Annulation | Michael Addition, Intramolecular Aldol Condensation | Fused Carbocycles/Heterocycles |
| Benzannulation | [4+2] or [3+2+1] Cycloadditions | Polysubstituted Naphthalenes/Anthracenes |
| Palladium-Catalyzed Annulation | Intramolecular Heck or Suzuki Coupling | Fused Polycyclic Aromatic Systems |
Synthesis of Dimeric and Oligomeric Structures
The reactive sites on this compound allow for the linking of two or more molecules to form dimers and oligomers. These larger structures can exhibit unique photophysical or biological properties. The formation of these linkages can be achieved through reactions involving the aldehyde group or the bromine atoms.
Bis-benzyl derivatives can be synthesized through various coupling strategies. Reductive coupling of the aldehyde functional group, for instance using a McMurry reaction with a low-valent titanium reagent, would yield a symmetrical stilbene-type derivative, linking two molecules via a carbon-carbon double bond. Alternatively, the bromine atoms can be utilized in cross-coupling reactions. A palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, could be employed to link the aromatic rings of two molecules together, either directly or via a linker molecule.
Creating covalent intermolecular linkages is fundamental to synthesizing larger, well-defined chemical structures. The presence of two bromine atoms on this compound makes it a suitable monomer for step-growth polymerization or the controlled synthesis of oligomers.
Beyond covalent bonds, non-covalent intermolecular interactions play a crucial role in the solid-state arrangement of these molecules. nih.gov Studies on similar multi-substituted benzaldehyde (B42025) derivatives show that weak C-H···O hydrogen bonds, π–π stacking, and halogen bonding interactions dictate the crystal packing and formation of supramolecular assemblies. nih.govrsc.org While not forming discrete dimers in solution, these forces are critical for understanding the material properties of the compound.
| Linkage Type | Functional Group(s) Involved | Key Reaction Type | Resulting Structure |
| Covalent | Aldehyde | Reductive Coupling (e.g., McMurry) | Stilbene derivative (dimer) |
| Covalent | Bromine Atoms | Palladium Cross-Coupling (e.g., Suzuki) | Biaryl derivative (dimer) |
| Non-Covalent | Aromatic Ring, Aldehyde, Bromine | π–π Stacking, H-Bonding, Halogen Bonding | Supramolecular Assembly |
Development of Chemical Probes and Scaffolds for Structure-Activity Relationship (SAR) Studies
The highly functionalized nature of this compound makes it an excellent starting point for creating chemical probes and for conducting Structure-Activity Relationship (SAR) studies in medicinal chemistry. nih.gov
A chemical probe is a small molecule used to study biological systems. youtube.com The aldehyde group on the scaffold is a particularly useful handle, as it can react with specific nucleophiles found in biological systems, such as hydrazines or oxyamines, to form stable linkages. nih.gov This allows for the attachment of reporter tags like fluorophores or affinity labels, enabling the visualization or identification of biological targets. Substituted benzaldehydes have been investigated as scaffolds for probes designed to detect disease-related biomarkers. nih.gov
In SAR studies, chemists systematically modify a lead compound to determine which parts of the molecule are essential for its biological effect. The this compound scaffold offers several points for modification:
The Aldehyde: Can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups to probe the importance of the carbonyl group for biological activity.
The Bromine Atoms: Serve as versatile handles for introducing a wide variety of substituents via cross-coupling reactions, allowing for the exploration of different chemical spaces around the core structure.
The Methoxy (B1213986) Groups: Can be demethylated to hydroxyl groups or replaced with other alkyl groups to investigate the influence of hydrogen bonding and steric bulk on target binding.
This systematic modification allows researchers to build a detailed understanding of how the molecule interacts with its biological target, guiding the design of more potent and selective therapeutic agents.
| Molecular Feature | Role in Probe/SAR Development | Example Modification |
| Aldehyde Group | Reactive handle for conjugation; key interaction site. | Conversion to an oxime for probe attachment. |
| Bromine Atoms | Sites for diversification via cross-coupling. | Suzuki coupling to add new aryl groups. |
| Methoxy Groups | Modulate solubility and electronic properties. | Demethylation to hydroxyls to enable H-bonding. |
| Aromatic Core | Rigid scaffold for orienting functional groups. | Serves as the foundational structure. |
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of 2,3-Dibromo-5,6-dimethoxybenzaldehyde, offering profound insights into its electronic and atomic arrangement.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is relatively simple but highly informative, confirming the substitution pattern on the benzene (B151609) ring.
The spectrum is characterized by three main signals: a singlet corresponding to the aldehydic proton, a singlet for the lone aromatic proton, and two distinct singlets for the protons of the two methoxy (B1213986) groups. The absence of coupling between the aromatic proton and any other protons is definitive evidence of its isolated position on the ring, which is consistent with the 2,3,5,6-tetrasubstituted pattern. The distinct chemical shifts of the two methoxy groups suggest they are in different chemical environments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Signal Type | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|---|
| Aldehydic Proton | 10.21 - 10.32 | Singlet | CHO |
| Aromatic Proton | 7.25 - 7.34 | Singlet | H-4 |
| Methoxy Protons | 3.91 | Singlet | 5-OCH₃ |
| Methoxy Protons | 3.89 | Singlet | 6-OCH₃ |
Data is compiled from studies conducted in CDCl₃ at 300 MHz. nih.gov
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton.
The spectrum shows signals for the aldehydic carbonyl carbon, the six aromatic carbons (four substituted and one proton-bearing), and the two methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and aldehyde groups and the electron-donating effects of the methoxy groups. The positions of the brominated carbons (C-2 and C-3) and the methoxy-substituted carbons (C-5 and C-6) can be assigned based on these expected electronic effects. nih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 190.3 | C=O (Aldehyde) |
| 153.0 | C-6 |
| 150.3 | C-5 |
| 121.4 | C-2 |
| 120.5 | C-4 |
| 114.7 | C-3 |
| 62.5 | 5-OCH₃ |
| 56.4 | 6-OCH₃ |
Data is compiled from studies conducted in CDCl₃ at 75.47 MHz. nih.gov
While 1D NMR provides essential data, 2D NMR techniques are employed to unambiguously confirm the complex structure of this compound by mapping out the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In this specific molecule, a COSY spectrum would be expected to show no cross-peaks, confirming the isolation of the aromatic proton (H-4) and the aldehydic proton, as they are not coupled to any other protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the aromatic proton signal (δ ~7.34 ppm) and the corresponding carbon signal (δ ~120.5 ppm), definitively assigning the C-4 position. It would also correlate the methoxy proton signals to their respective carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₈Br₂O₃), HRMS is critical for confirmation.
The presence of two bromine atoms creates a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. HRMS can resolve these isotopic peaks and provide a precise mass measurement for each, which must match the calculated theoretical values for the proposed formula. Studies have confirmed the synthesis of this compound using HRMS. nih.gov
In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, the fragmentation is expected to follow pathways typical for aromatic aldehydes.
A primary fragmentation event would be the loss of a hydrogen radical (H•) from the aldehyde group, forming a stable acylium ion (M-1). Another common pathway is the loss of the entire formyl group (•CHO) to give an (M-29) fragment. Subsequent fragmentations could involve the loss of methyl radicals (•CH₃) from the methoxy groups or the cleavage of a C-Br bond. The analysis of these fragmentation pathways provides corroborating evidence for the presence of the aldehyde and methoxy functional groups and their positions on the dibrominated benzene core.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint, allowing for the characterization of the compound's structure. For this compound, the key functional groups expected to show characteristic vibrational frequencies include the carbonyl group (C=O) of the aldehyde, the C-O bonds of the methoxy groups, the C-Br bonds, and the various vibrations of the aromatic ring.
Key Vibrational Frequencies in a Related Dibrominated Benzaldehyde (B42025) Derivative:
| Vibrational Mode | Frequency (cm⁻¹) in 3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net | Expected Correlation for this compound |
| O-H Stretch | 3180 (m) | Absent. Instead, C-H stretches from methoxy groups would appear around 2850-2960 cm⁻¹. |
| Aromatic C-H Stretch | 3069 (m) | Present, typically in the 3000-3100 cm⁻¹ region. |
| Carbonyl (C=O) Stretch | 1681 (vs), 1662 (vs) | A strong band is expected, typically in the 1680-1700 cm⁻¹ range for aromatic aldehydes. |
| Aromatic C=C Stretch | 1597 (m) | Present, characteristic of the benzene ring, usually in the 1450-1600 cm⁻¹ region. |
| C-O Stretch (Methoxy) | Not directly specified, but C-O stretches are generally in the 1000-1300 cm⁻¹ range. In the example, bands at 1281(vs) and 1198(s) could be related to C-O or phenolic C-O stretches. | Strong bands are expected for the aryl-alkyl ether linkages of the two methoxy groups in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. |
| C-Br Stretch | Not explicitly assigned, but typically found in the 500-700 cm⁻¹ region. Bands at 712(m) and 677(s) in the example could be in this range. | Present, expected in the lower frequency "fingerprint" region of the spectrum. |
This table was generated based on data from a related compound and general spectroscopic correlation charts.
The IR spectrum of this compound would be dominated by a very strong carbonyl (C=O) stretching band. The presence of two methoxy groups would be confirmed by strong C-O stretching bands. The aromatic nature of the compound would be evident from the C=C and C-H stretching vibrations of the benzene ring. The C-Br stretching vibrations would appear at lower frequencies. Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring and C-Br bonds.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's exact conformation. Furthermore, it reveals how molecules pack together in the crystal lattice and the nature of the intermolecular interactions that stabilize the solid-state structure.
While the specific crystal structure of this compound has not been detailed in the available literature, a comprehensive study on the closely related isomers, 5-bromo-2,3-dimethoxybenzaldehyde (B184988) and 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), provides significant insights into the expected molecular geometry and intermolecular interactions. scielo.brresearchgate.net
Elucidation of Molecular Geometry, Conformation, and Absolute Configuration
X-ray diffraction analysis of the related bromo-dimethoxybenzaldehyde isomers reveals that the molecules are nearly planar. researchgate.net The planarity of the aromatic ring is a key feature, with the aldehyde and methoxy substituents attached to it. The dihedral angles involving the atoms of the benzene ring are close to 0° or 180°, confirming the ring's flatness. researchgate.net
A critical conformational aspect is the orientation of the aldehyde and methoxy groups relative to the benzene ring. In substituted benzaldehydes, steric hindrance between adjacent groups can cause them to rotate out of the plane of the ring. nih.gov For instance, in 6-bromo-2,3-dimethoxybenzaldehyde, the bromine atom is ortho to the aldehyde group, which could potentially lead to some steric strain influencing the planarity of the C-CHO group with respect to the aromatic ring. The crystal structure would precisely quantify this through the relevant torsion angles.
Selected Crystallographic Data for a Related Isomer (6-bromo-2,3-dimethoxybenzaldehyde) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0163 |
| b (Å) | 7.0398 |
| c (Å) | 11.5835 |
| β (°) | 94.629 |
| Z | 4 |
This data is for 6-bromo-2,3-dimethoxybenzaldehyde and serves as a representative example.
Analysis of Crystal Packing and Intermolecular Interactions
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as a lone pair on an oxygen or nitrogen atom, or even another halogen. nih.govmdpi.com In the solid state of bromo-aromatic compounds, both Br⋯Br and Br⋯O interactions can play a crucial role in the supramolecular assembly. nih.govnih.gov
In the crystal structure of 6-bromo-2,3-dimethoxybenzaldehyde, a frontal Br⋯Br interaction is observed, which is a key factor in the formation of molecular dimers. scielo.br This type of interaction, where the bromine atoms of two molecules directly face each other, influences the crystal packing significantly. scielo.br The Br⋯O interaction, where the bromine atom interacts with an oxygen atom (e.g., from a carbonyl or methoxy group) of a neighboring molecule, is another common halogen bond that directs crystal packing in similar structures. nsf.gov
While lacking conventional strong hydrogen bond donors (like O-H or N-H), the crystal structures of dimethoxybenzaldehyde derivatives are stabilized by a network of weak C-H⋯O hydrogen bonds. scielo.brnih.govnih.gov In these interactions, a carbon-bound hydrogen atom, often from the aromatic ring or the aldehyde group, acts as the hydrogen bond donor, while an oxygen atom from a carbonyl or methoxy group of an adjacent molecule acts as the acceptor.
For both 5-bromo- and 6-bromo-2,3-dimethoxybenzaldehyde, C-H⋯O interactions are identified as important stabilizing forces. scielo.brresearchgate.net Specifically, the aldehyde's C-H group can interact with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains that build up the crystal lattice. scielo.br
Examples of Intermolecular Interactions in a Related Isomer (6-bromo-2,3-dimethoxybenzaldehyde) scielo.br
| Interaction Type | Description | Significance |
| Halogen Bonding | Frontal C-Br⋯Br-C interaction | Leads to the formation of molecular dimers. |
| Hydrogen Bonding | C-H⋯O interaction between the aldehyde C-H and a methoxy oxygen | Contributes to the stabilization of the crystal structure. |
This table is based on findings for a closely related isomer and illustrates the types of interactions expected.
Impact of Bromine Substituents on Solid-State Architecture
The introduction of heavy and polarizable bromine atoms into the benzaldehyde framework has a profound impact on the solid-state architecture. rsc.orgresearchgate.net The position of the bromine substituent can alter the molecule's dipole moment and steric profile, leading to different packing arrangements and intermolecular interaction motifs. scielo.brresearchgate.net
The ability of bromine to participate in halogen bonding (Br⋯Br and Br⋯O) provides a strong directional force for organizing molecules in the crystal, a role that a hydrogen atom cannot play. nih.govrsc.org This often leads to denser packing and different supramolecular synthons compared to non-brominated analogues. For instance, the study comparing 5-bromo- and 6-bromo-2,3-dimethoxybenzaldehyde showed that only the 6-bromo isomer exhibited halogen bonding, highlighting the critical influence of the substituent's position on the resulting crystal structure. scielo.brresearchgate.net The steric bulk of the bromine atoms can also induce changes in the conformation of the aldehyde and methoxy groups, further influencing how the molecules fit together in the crystal lattice. nih.gov
Electronic Spectroscopy (e.g., UV-Vis Spectroscopy) for Chromophore Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for analyzing the chromophoric system of this compound. The molecule's absorption of UV-Vis radiation is governed by electronic transitions within the aromatic ring and the carbonyl group. The benzaldehyde moiety itself is the primary chromophore, exhibiting characteristic absorption bands that are significantly influenced by the nature and position of substituents on the benzene ring.
The electronic spectrum of benzaldehyde typically displays bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the aromatic ring and the carbonyl group. The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital; this transition is typically of lower intensity and appears at a longer wavelength.
In this compound, the electronic transitions of the parent benzaldehyde chromophore are modified by the presence of two bromine atoms and two methoxy groups.
Methoxy Groups (-OCH₃): As auxochromes, the methoxy groups possess lone pairs of electrons on the oxygen atoms which can be delocalized into the aromatic ring through the resonance effect (+R). This delocalization increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (shift to longer wavelengths) and often a hyperchromic effect (increase in absorption intensity).
Bromo Groups (-Br): The bromine atoms exert a dual influence. They have a -I (inductive) effect, withdrawing electron density from the ring, and a +R (resonance) effect due to their lone pairs. While the inductive effect can be hypsochromic (shift to shorter wavelengths), the resonance effect, combined with the heavy atom effect, typically leads to a bathochromic shift of the π → π* absorption bands.
The cumulative effect of these four substituents on the benzaldehyde core is a significant shift of the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde. Recent theoretical and synthetic work on brominated dimethoxybenzaldehyde derivatives, including this compound, has highlighted how the positional variation of these substituents significantly influences the molecule's electronic configuration and optical properties. nih.gov
The table below presents typical UV-Vis absorption data for the parent chromophore, benzaldehyde, in various solvents to illustrate the baseline electronic transitions.
| Solvent | π → π* Band (λₘₐₓ, nm) | εₘₐₓ | n → π* Band (λₘₐₓ, nm) | εₘₐₓ |
| Cyclohexane (B81311) | 242 | 14,000 | 282 | 1,200 |
| Ethanol | 244 | 12,000 | 278 | 1,350 |
| Water | 248 | 12,500 | 279 | 1,400 |
This table is generated based on data for the parent compound, benzaldehyde, to provide a reference for its fundamental electronic transitions. cdnsciencepub.com
For this compound, it is anticipated that the primary π → π* band would be significantly red-shifted from the ~242 nm observed in cyclohexane for benzaldehyde, likely appearing in the 260-300 nm region or at even longer wavelengths, with an increased molar absorptivity.
Chiroptical Methods (e.g., Circular Dichroism Spectroscopy for chiral derivatives)
Chiroptical methods are powerful analytical techniques for the stereochemical investigation of chiral molecules. nih.gov The primary method in this category is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by a chiral substance. yale.edu
The target compound, this compound, is itself achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, in its isolated form, it will not produce a CD spectrum. However, CD spectroscopy becomes an invaluable tool for the analysis of chiral derivatives synthesized from this achiral precursor.
A common and effective strategy to impart chiroptical properties is to react the aldehyde functional group with a chiral reagent to form a new chiral molecule, often a Schiff base (or imine). nih.gov For instance, this compound can be condensed with a chiral amine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to yield a chiral Schiff base derivative. nih.gov The reaction introduces chiral centers into the new, larger molecule, making it optically active and thus CD-active.
The resulting CD spectrum of the chiral derivative provides a wealth of structural information:
Absolute Configuration: The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the newly formed stereocenters, sometimes with the aid of computational chemistry for theoretical spectra prediction. nih.gov
Conformational Analysis: The chiroptical response is highly sensitive to the three-dimensional arrangement of the chromophores. Therefore, CD spectroscopy can be used to study the conformational preferences and dynamics of the molecule in solution. nih.gov
Electronic Transitions: The CD spectrum reveals which electronic transitions (e.g., π → π* or n → π* of the imine and aromatic chromophores) are associated with the molecular chirality.
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the electronic properties of organic molecules like 2,3-Dibromo-5,6-dimethoxybenzaldehyde.
Geometry Optimization and Electronic Structure Analysis
Theoretical calculations, particularly using DFT methods such as CAM-B3LYP with a 6-311++G(d,p) basis set, are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net These geometry optimization calculations provide precise bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, the planarity of the molecule, particularly the orientation of the formyl group relative to the aromatic ring, is a key determinant of its electronic properties. The internal rotation around the phenyl-formyl single bond is influenced by π-electron delocalization from the aromatic ring to the carbonyl group, a factor that is modified by the presence of substituents. researchgate.net
In a study of brominated dimethoxybenzaldehyde derivatives, single-crystal X-ray diffraction revealed that the positioning of bromine atoms significantly impacts the molecular geometry and electronic configurations. nih.gov DFT calculations complement such experimental data by providing a theoretical ground-state structure, which is crucial for subsequent electronic property calculations. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, FMO analysis helps to describe its reactivity and kinetics. researchgate.net DFT calculations can map the distribution of the HOMO and LUMO across the molecule. This allows for the identification of the most probable sites for nucleophilic and electrophilic attack. The energy gap can be correlated with the molecule's stability; a larger gap generally implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would reveal the electron-rich areas around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the bromine atoms, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and regions near the carbon atoms of the aromatic ring would likely exhibit a positive potential, indicating susceptibility to nucleophilic attack. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations could be employed to explore the rotational freedom around its single bonds, such as the bond connecting the aldehyde group to the benzene (B151609) ring and the bonds of the methoxy groups. This would reveal the accessible conformations of the molecule and the energy barriers between them. Such simulations can identify regions of increased conformational flexibility. nih.gov
Furthermore, the inclusion of explicit solvent molecules in an MD simulation allows for a detailed investigation of solvent effects. The interactions between the solute (this compound) and the solvent can influence its conformational preferences and reactivity. For instance, polar solvents might stabilize certain conformations through hydrogen bonding or dipole-dipole interactions. Understanding these solvent effects is crucial as they can significantly impact reaction pathways and rates in a solution-phase reaction.
Mechanistic Elucidation of Reaction Pathways
Transition State Characterization and Reaction Coordinate Analysis
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT calculations can be used to locate and characterize the transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. The geometry and electronic structure of the transition state provide valuable information about the mechanism of bond formation and breakage.
Quantitative Understanding of Regioselectivity and Reaction Rates
Currently, there is a lack of specific quantitative data in the scientific literature regarding the regioselectivity and reaction rates for this compound. While computational studies on related isomers have provided insights into their electronic properties and intermolecular interactions, detailed kinetic and mechanistic investigations that would yield quantitative measures of regioselectivity and reaction rates have not been extensively reported. Such studies would be invaluable for predicting the outcomes of chemical transformations involving this compound and for optimizing synthetic protocols.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Intermolecular Interaction Strength
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the detailed analysis of chemical bonds and non-covalent interactions based on the topology of the electron density. scielo.br This methodology has been applied to isomers of this compound to characterize the strength and nature of the interactions present in their crystalline forms. scielo.br
In a study of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) (6-BRB), QTAIM analysis was employed to investigate the intermolecular interactions. scielo.br The analysis focuses on the properties of bond critical points (BCPs), which are points in the electron density where the gradient is zero. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the interactions. scielo.br
For the 6-BRB isomer, a Br···Br interaction was identified, with an electron density of 0.006 a.u. at the BCP and a positive Laplacian. scielo.br The distance between the two bromine atoms was found to be 3.54 Å. scielo.br Additionally, a C-H···O interaction was characterized, showing an electron density of 0.011 a.u. at the BCP and a distance of 2.43 Å between the interacting atoms. scielo.br These QTAIM parameters indicate that the intermolecular interactions in the crystal of 6-BRB are of low intensity. scielo.br
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP | Distance (Å) |
|---|---|---|---|
| Br···Br | 0.006 | Positive | 3.54 |
| C₈-H···O₂ | 0.011 | Not Specified | 2.43 |
Analysis of Supramolecular Interactions and Non-Covalent Bonding Phenomena
The study of supramolecular interactions is crucial for understanding the self-assembly of molecules in the solid state, which in turn influences their physical properties. For brominated dimethoxybenzaldehydes, X-ray diffraction combined with theoretical calculations has provided a detailed picture of the non-covalent forces at play.
In the crystalline structures of 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988) (5-BRB), both compounds are stabilized by C-H···O interactions. researchgate.net However, a notable difference is the presence of a halogen-type interaction (Br···Br) only in the 6-BRB isomer. researchgate.net This highlights how the position of the bromine atom on the aromatic ring can significantly influence the supramolecular assembly.
Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions in crystals. This analysis for 6-BRB and 5-BRB helps in understanding the effect of the bromine atom's position on the crystal packing. The presence of both C-H···O and halogen interactions in 6-BRB suggests a more complex network of non-covalent bonds compared to 5-BRB, which is primarily stabilized by C-H···O interactions. researchgate.net
Synthetic Utility and Broader Research Impact
Critical Intermediate in the Synthesis of Complex Natural Products
There is no specific information available in the surveyed literature that identifies 2,3-Dibromo-5,6-dimethoxybenzaldehyde as a critical intermediate in the total synthesis of any complex natural products. General retrosynthetic analyses often highlight the importance of polysubstituted aromatic compounds as starting materials. For instance, various brominated and methoxylated benzaldehydes serve as foundational fragments for constructing the carbon skeleton of marine natural products and other biologically active compounds. However, direct evidence linking this specific isomer to a completed natural product synthesis is absent from the public domain.
Scaffold for the Development of Novel Organic Molecules and Materials
The concept of using a central molecular framework, or scaffold, is fundamental in medicinal chemistry and materials science for creating new functional molecules. While substituted benzaldehydes are common scaffolds, there are no specific, publicly documented examples of this compound being utilized as a foundational scaffold for the development of novel organic molecules or materials with specific targeted properties.
Contribution to the Advancement of Synthetic Methodologies in Organic Chemistry
New synthetic methodologies are often developed and tested on a variety of substrates to demonstrate their scope and limitations. Although it is plausible that this compound could be used as a substrate in the development of new cross-coupling reactions, formylation techniques, or other transformations, there are no prominent reports that highlight its specific role in advancing synthetic methodologies in organic chemistry.
Strategic Building Block for Chemical Library Synthesis and High-Throughput Screening Initiatives
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. These libraries are often built from a collection of diverse and functionalized building blocks. While the structural features of this compound—a reactive aldehyde group and multiple substitution points—would theoretically make it a candidate for inclusion in such libraries, there is no specific mention of its use in this capacity in the available literature. The design and synthesis of compound libraries are often proprietary, which may limit the public availability of this information.
Q & A
Q. What are the key synthetic routes for 2,3-Dibromo-5,6-dimethoxybenzaldehyde, and how do brominating agents influence regioselectivity?
The compound is synthesized via electrophilic aromatic bromination of 2,3-dimethoxybenzaldehyde. Bromine (Br₂) in acetic acid yields this compound but with low efficiency (5% yield), while N-bromosuccinimide (NBS) shifts regioselectivity, favoring monobromination at the 5-position (53% yield for 5-bromo-2,3-dimethoxybenzaldehyde). The choice of reagent depends on the desired substitution pattern and reaction efficiency .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming molecular structure and purity. X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) resolves stereochemical details and crystal packing, as demonstrated in structurally related brominated benzaldehydes .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
While direct data is limited, analogs like 3,6-dimethoxy-2-phenylmethoxybenzaldehyde exhibit moderate hydrophobicity (XLogP ~2.8) and stability under inert conditions. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is recommended for reactions, with storage at low temperatures to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize bromination reactions to improve yields and reduce by-products?
Statistical experimental design (e.g., Design of Experiments, DoE) can systematically vary parameters like temperature, reagent stoichiometry, and solvent. For example, substituting Br₂ with 1,3-dibromo-5,5-dimethylhydantoin (DBH) in Appel-type reactions improves atom economy and reduces side products. Reaction monitoring via HPLC or in-situ IR helps identify optimal conditions .
Q. What computational strategies predict regioselectivity in bromination reactions of methoxy-substituted benzaldehydes?
Density Functional Theory (DFT) calculations analyze electron density and frontier molecular orbitals to predict reactive sites. For 2,3-dimethoxybenzaldehyde, methoxy groups direct bromination to ortho/para positions, but steric hindrance and solvent effects can alter outcomes. Computational tools like Gaussian or ORCA validate proposed mechanisms .
Q. How does structural modification of this compound enhance its utility in bioactive molecule synthesis?
The compound serves as a precursor for chalcone derivatives with potential antimicrobial activity. Aldol condensation with substituted acetophenones generates diverse chalcones, where bromine atoms influence bioactivity. Structure-Activity Relationship (SAR) studies correlate substituent positions with biological efficacy .
Q. What crystallographic challenges arise in resolving structural ambiguities for brominated benzaldehydes?
Heavy atoms like bromine cause absorption effects in X-ray diffraction, requiring careful data correction. SHELXL’s TWIN and HKLF5 commands address twinning and anisotropic displacement parameters. High-resolution data (≤1.0 Å) and hydrogen bonding analysis resolve disorder in methoxy or aldehyde groups .
Data Contradictions and Resolution
Q. Why do bromination methods yield conflicting products for 2,3-dimethoxybenzaldehyde?
Br₂ in acetic acid produces dibrominated derivatives but with low yields due to competing side reactions. NBS favors monobromination but alters regioselectivity, likely due to differences in electrophilic strength and reaction intermediates. Mechanistic studies (e.g., trapping bromonium ions) clarify these pathways .
Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?
Variability arises from reaction scale, purification techniques (e.g., column chromatography vs. recrystallization), and reagent purity. Reproducibility requires strict control of anhydrous conditions and exclusion of light, as bromination is sensitive to moisture and radical inhibitors .
Q. Methodological Recommendations
- Synthesis Optimization : Use NBS for monobromination or DBH for greener dibromination.
- Structural Analysis : Combine NMR (¹H/¹³C, DEPT) with SHELX-refined crystallography.
- Computational Aids : Employ DFT for regioselectivity prediction and reaction mechanism validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
